

An In-depth Technical Guide to Benzyl 4-bromobutanoate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Benzyl 4-bromobutanoate

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Introduction

Benzyl 4-bromobutanoate is a versatile bifunctional molecule widely utilized in organic synthesis, particularly within the pharmaceutical and chemical biology sectors. Its structure, incorporating both a reactive alkyl bromide and a benzyl-protected carboxylic acid, makes it a valuable intermediate for the introduction of a four-carbon chain and subsequent chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its applications, with a focus on its role as a building block in the development of novel therapeutics.

Physicochemical Properties

Benzyl 4-bromobutanoate is a colorless to light yellow liquid.^[1] A summary of its key physical and chemical properties is presented in the tables below. While an experimental melting point is not readily available in the literature, predicted values suggest it is a liquid at room temperature. Its solubility in common organic solvents can be inferred from its use in reactions and purification procedures, which frequently employ dichloromethane and ethyl acetate.

Table 1: General and Physical Properties of **Benzyl 4-bromobutanoate**

Property	Value	Reference(s)
Chemical Formula	C ₁₁ H ₁₃ BrO ₂	[2][3]
Molecular Weight	257.12 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[1][4]
Boiling Point	314.3 °C at 760 mmHg (Predicted)	[2][4]
Density	1.364 g/cm ³ (Predicted)	[2][4]
Refractive Index	1.54	[5]
Storage Temperature	Room Temperature (Sealed in dry conditions)	[4]

Table 2: Spectroscopic Data of **Benzyl 4-bromobutanoate**

Spectrum Type	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.56 (t, J = 7.2 Hz, 2H), 2.20 (quin, J = 6.6 Hz, 2H)	[2][4]
¹³ C NMR (75 MHz, CDCl ₃)	δ 172.2, 135.7, 128.5, 128.3, 128.2, 66.3, 32.6, 32.4, 27.6	[6]

Experimental Protocols

The synthesis of **Benzyl 4-bromobutanoate** can be achieved through several methods. Below are two common and reliable experimental protocols.

Protocol 1: Synthesis from 4-Bromobutanoyl Chloride and Benzyl Alcohol

This method involves the esterification of 4-bromobutanoyl chloride with benzyl alcohol in the presence of a base.

Materials:

- 4-Bromobutanoyl chloride
- Benzyl alcohol
- Potassium carbonate (K_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Dissolve 4-bromobutanoyl chloride (10.27 g, 55.4 mmol) in 100 mL of dichloromethane in a suitable reaction flask.[\[4\]](#)
- To this solution, add benzyl alcohol (6.29 g, 58.1 mmol).[\[4\]](#)
- Add potassium carbonate (8.3 g, 60 mmol) to the reaction mixture in four portions.[\[4\]](#)
- Stir the reaction mixture at room temperature for 2 hours.[\[4\]](#)
- After the reaction is complete, add water to the mixture to quench the reaction and separate the layers.[\[4\]](#)
- Wash the organic layer sequentially with water and then with brine.[\[4\]](#)
- Dry the organic layer over anhydrous magnesium sulfate.[\[4\]](#)
- Filter the drying agent and remove the solvent by evaporation under reduced pressure to yield **Benzyl 4-bromobutanoate** as a colorless oil (11.87 g, 83% yield).[\[4\]](#)

Protocol 2: Synthesis from 4-Bromobutyric Acid and Benzyl Alcohol

This protocol describes the Fischer esterification of 4-bromobutyric acid with benzyl alcohol using a strong acid catalyst.

Materials:

- 4-Bromobutyric acid
- Benzyl alcohol
- Concentrated sulfuric acid (H_2SO_4)
- Magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Water (H_2O)

Procedure:

- In a reaction flask, combine 4-bromobutyric acid (3.34 g, 20 mmol), benzyl alcohol (10.4 mL, 0.1 mol), and magnesium sulfate (9.6 g, 80 mmol) in 80 mL of dry dichloromethane.[\[6\]](#)
- Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[\[6\]](#)
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.[\[6\]](#)
- Separate the organic layer, wash it with water, and then dry it over magnesium sulfate.[\[6\]](#)

- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[6]
- Purify the crude product by column chromatography using dichloromethane as the eluent to afford pure **Benzyl 4-bromobutanoate** as a colorless oil (4.89 g, 95% yield).[6]

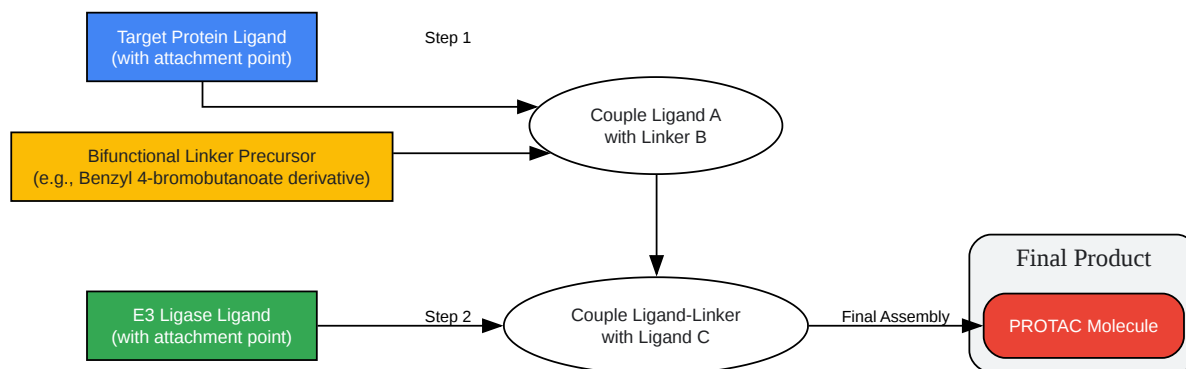
Applications in Drug Development and Research

The dual functionality of **Benzyl 4-bromobutanoate** makes it a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, and azides.[7] Concurrently, the benzyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under mild conditions, typically through hydrogenolysis, to yield the free acid.[7] This orthogonal reactivity is crucial for multi-step synthetic strategies.

A significant application of **Benzyl 4-bromobutanoate** and similar structures is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of a bifunctional linker precursor, for which **Benzyl 4-bromobutanoate** is a representative example.



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PROTAC Synthesis Workflow

In this workflow, a derivative of **Benzyl 4-bromobutanoate** could be functionalized at the bromine position with a group that can react with the target protein ligand. Subsequently, the benzyl ester would be deprotected to reveal the carboxylic acid, which would then be coupled to the E3 ligase ligand to complete the PROTAC synthesis. This strategic use of bifunctional linkers is central to the development of potent and selective protein degraders like ARV-110 (Bavdegalutamide), a PROTAC that targets the androgen receptor for degradation and is in clinical trials for prostate cancer.[6][8]

Conclusion

Benzyl 4-bromobutanoate is a key chemical intermediate with well-defined properties and established synthetic routes. Its utility in introducing a flexible four-carbon linker is particularly valuable in the field of drug discovery, most notably in the design and synthesis of PROTACs. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working on the synthesis of novel therapeutic agents.

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